molecular formula C10H11IO3 B3133278 4-Ethoxy-3-iodo-5-methoxybenzaldehyde CAS No. 384857-33-4

4-Ethoxy-3-iodo-5-methoxybenzaldehyde

Cat. No.: B3133278
CAS No.: 384857-33-4
M. Wt: 306.1 g/mol
InChI Key: UJZLENVBAYKTOQ-UHFFFAOYSA-N
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Description

4-Ethoxy-3-iodo-5-methoxybenzaldehyde is an organic compound belonging to the class of benzaldehydes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde typically involves the iodination of 4-ethoxy-5-methoxybenzaldehyde. This can be achieved through electrophilic aromatic substitution using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-iodo-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethoxy-3-iodo-5-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

  • 4-Hydroxy-3-iodo-5-methoxybenzaldehyde
  • 4-Ethoxy-3-bromo-5-methoxybenzaldehyde
  • 4-Ethoxy-3-chloro-5-methoxybenzaldehyde

Comparison: 4-Ethoxy-3-iodo-5-methoxybenzaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromo and chloro analogs. The ethoxy and methoxy groups also contribute to its solubility and chemical stability, making it a valuable compound in various applications .

Biological Activity

4-Ethoxy-3-iodo-5-methoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes an ethoxy group, an iodo substituent, and a methoxy group on a benzaldehyde backbone. Its molecular formula is C10H11IO3, which influences its reactivity and interaction with biological systems.

Biological Activities

1. Antiproliferative Effects
Research conducted on various cancer cell lines has indicated that this compound exhibits significant antiproliferative activity. In a study involving human cancer cell lines, it was found to selectively inhibit cell growth, particularly in malignant cells. The compound's mechanism appears to involve disruption of microtubule dynamics, leading to G2/M cell cycle arrest and increased apoptosis through caspase activation .

2. Mechanism of Action
The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Destabilization : The compound interacts with tubulin, inhibiting its polymerization and disrupting the mitotic spindle formation.
  • Caspase Activation : It induces apoptosis in cancer cells by activating caspases, which are critical for the execution phase of cell apoptosis.
  • Transcription Factor Inhibition : The compound has been shown to inhibit c-MYB-mediated transcription, further contributing to its antiproliferative effects .

Case Studies

  • In Vitro Studies :
    • In a series of experiments, this compound was tested against several cancer cell lines (e.g., MOLT-4, Jurkat). It demonstrated IC50 values in the low micromolar range, indicating potent activity against these cells .
    • The compound was also evaluated for its effects on the cytoskeleton using immunofluorescence staining, revealing significant spindle aberrations and multipolar mitotic spindles .
  • In Vivo Studies :
    • A zebrafish model was utilized to assess the antiangiogenic properties of the compound. Results indicated that while it effectively inhibited angiogenesis, the concentrations required were close to toxic levels, highlighting a narrow therapeutic index .

Data Tables

Biological Activity Cell Line Tested IC50 (μM) Mechanism
Antiproliferative ActivityMOLT-49Microtubule destabilization
Apoptosis InductionJurkat8Caspase activation
Antiangiogenic ActivityZebrafish ModelToxic at high dosesInhibition of angiogenesis

Properties

IUPAC Name

4-ethoxy-3-iodo-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZLENVBAYKTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1I)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701287400
Record name 4-Ethoxy-3-iodo-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384857-33-4
Record name 4-Ethoxy-3-iodo-5-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=384857-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-iodo-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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